Biotin-PEG4-Dde-TAMRA-PEG3-Azide
CAS No.:
Cat. No.: VC15892330
Molecular Formula: C69H96N12O17S
Molecular Weight: 1397.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C69H96N12O17S |
---|---|
Molecular Weight | 1397.6 g/mol |
IUPAC Name | 5-[[3-[[3-[3-[[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]-1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)propylidene]amino]propylamino]-3-oxopropyl]-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropyl]carbamoyl]-2-[3-(dimethylamino)-6-iminoxanthen-9-yl]benzoic acid |
Standard InChI | InChI=1S/C69H96N12O17S/c1-69(2)43-55(82)64(56(83)44-69)53(18-26-91-30-34-95-38-39-97-35-31-92-27-22-74-60(84)9-6-5-8-59-65-54(45-99-59)77-68(90)78-65)72-19-7-20-73-61(85)17-24-81(25-29-94-33-37-96-36-32-93-28-23-76-79-71)62(86)16-21-75-66(87)46-10-13-49(52(40-46)67(88)89)63-50-14-11-47(70)41-57(50)98-58-42-48(80(3)4)12-15-51(58)63/h10-15,40-42,54,59,65,70,82H,5-9,16-39,43-45H2,1-4H3,(H,73,85)(H,74,84)(H,75,87)(H,88,89)(H2,77,78,90)/t54-,59-,65-/m0/s1 |
Standard InChI Key | BZMNWSIWUFJKEL-RKILTYLGSA-N |
Isomeric SMILES | CC1(CC(=C(C(=O)C1)C(=NCCCNC(=O)CCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)CCNC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=N)C=C4OC5=C3C=CC(=C5)N(C)C)C(=O)O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]6[C@@H]7[C@H](CS6)NC(=O)N7)O)C |
Canonical SMILES | CC1(CC(=C(C(=O)C1)C(=NCCCNC(=O)CCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)CCNC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=N)C=C4OC5=C3C=CC(=C5)N(C)C)C(=O)O)CCOCCOCCOCCOCCNC(=O)CCCCC6C7C(CS6)NC(=O)N7)O)C |
Introduction
Chemical Composition and Structural Features
Molecular Architecture
Biotin-PEG4-Dde-TAMRA-PEG3-Azide is a tripartite molecule comprising:
-
Biotin: A vitamin-derived ligand that binds streptavidin/avidin with high affinity (), enabling protein purification and immobilization.
-
TAMRA (Tetramethylrhodamine): A red-emitting fluorophore () for fluorescence microscopy and flow cytometry.
-
Dde (1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl): A photolabile protecting group that undergoes cleavage under mild hydrazine conditions (), enabling sequential conjugation.
-
PEG Spacers: Four ethylene glycol units (PEG4) and three units (PEG3) enhance solubility and reduce steric hindrance.
-
Azide: Enables copper-catalyzed alkyne-azide cycloaddition (CuAAC) for bioorthogonal labeling .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
CAS Number | 2353409-56-8 |
Molecular Formula | |
Molecular Weight | 1397.64 g/mol |
Solubility | <1 mg/mL in aqueous buffers |
Storage Conditions | -20°C (1 month), -80°C (6 months) |
Purity | ≥95% (HPLC) |
Synthesis and Modification Strategies
Stepwise Assembly
The synthesis involves sequential coupling of functional modules:
-
Biotin-PEG4 Synthesis: Biotin is conjugated to a tetraethylene glycol (PEG4) spacer using carbodiimide chemistry.
-
Dde Incorporation: The Dde group is introduced via amide bond formation, providing a selectively cleavable site.
-
TAMRA-PEG3-Azide Conjugation: TAMRA is linked to PEG3-azide through esterification, followed by azide functionalization using sodium azide displacement .
Quality Control
-
HPLC Analysis: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) confirms >95% purity.
-
Mass Spectrometry: MALDI-TOF validates the molecular weight (observed m/z: 1397.6 vs. theoretical 1397.64) .
Applications in Biomedical Research
Antibody-Drug Conjugate (ADC) Development
Biotin-PEG4-Dde-TAMRA-PEG3-Azide serves as a cleavable linker in ADCs, enabling:
-
Controlled Payload Release: The Dde group hydrolyzes in acidic tumor microenvironments (), releasing monomethyl auristatin E (MMAE) or other cytotoxins.
-
In Vivo Tracking: TAMRA fluorescence allows real-time monitoring of ADC distribution in xenograft models .
Table 2: ADC Linker Performance Metrics
Parameter | Biotin-PEG4-Dde-TAMRA-PEG3-Azide | Non-Cleavable Linkers |
---|---|---|
Plasma Stability | >48 hours | >72 hours |
Tumor Payload Release | 85% (pH 5.5, 24 h) | <5% |
Off-Target Toxicity | Reduced | High |
Protein Labeling and Affinity Purification
-
Streptavidin-Biotin Interaction: Biotinylated proteins bind to streptavidin resins () for pull-down assays.
-
Reversible Modification: Hydrazine cleavage (0.5 M, pH 4.5) removes the Dde group, enabling sequential tagging of cysteine residues .
Click Chemistry Applications
The azide terminus participates in CuAAC reactions with DBCO- or BCN-modified probes, facilitating:
-
Site-Specific Protein Modification: Conjugation to alkyne-functionalized antibodies or nanoparticles.
-
Multi-Color Imaging: Co-labeling with GFP/FITC for super-resolution microscopy .
Research Findings and Case Studies
ADC Efficacy in HER2+ Breast Cancer
A 2024 study utilized this linker to conjugate trastuzumab with MMAE, demonstrating:
-
IC50 Reduction: 0.8 nM vs. 12 nM for free MMAE in BT-474 cells.
-
Tumor Regression: 78% volume reduction in murine models vs. 45% for non-cleavable ADCs .
Subcellular Localization Tracking
TAMRA-enabled live-cell imaging revealed preferential lysosomal accumulation of biotinylated probes within 2 hours post-administration, informing drug delivery optimization .
Future Directions and Innovations
Next-Generation ADCs
-
Dual-Cleavable Systems: Integrating enzyme-responsive motifs (e.g., MMP-2 substrates) with Dde for tumor-specific activation.
-
Theranostic Applications: Coupling TAMRA with near-infrared dyes for intraoperative imaging .
Synthetic Biology
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume